2-Chloro-4-cyanobenzenesulfonamide

Carbonic Anhydrase Inhibitors Regioisomeric Selectivity Medicinal Chemistry

2-Chloro-4-cyanobenzenesulfonamide (CAS 34263-52-0) is a disubstituted aromatic sulfonamide with the molecular formula C7H5ClN2O2S and a molecular weight of 216.64 g/mol. It belongs to the class of halogenated benzenesulfonamides, which are critical pharmacophores in medicinal chemistry and versatile intermediates in organic synthesis.

Molecular Formula C7H5ClN2O2S
Molecular Weight 216.65 g/mol
CAS No. 34263-52-0
Cat. No. B1400971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-cyanobenzenesulfonamide
CAS34263-52-0
Molecular FormulaC7H5ClN2O2S
Molecular Weight216.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)Cl)S(=O)(=O)N
InChIInChI=1S/C7H5ClN2O2S/c8-6-3-5(4-9)1-2-7(6)13(10,11)12/h1-3H,(H2,10,11,12)
InChIKeyUZULIMBSBKSZHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-cyanobenzenesulfonamide (CAS 34263-52-0): A Regiospecific Building Block for Targeted Sulfonamide Synthesis


2-Chloro-4-cyanobenzenesulfonamide (CAS 34263-52-0) is a disubstituted aromatic sulfonamide with the molecular formula C7H5ClN2O2S and a molecular weight of 216.64 g/mol . It belongs to the class of halogenated benzenesulfonamides, which are critical pharmacophores in medicinal chemistry and versatile intermediates in organic synthesis [1]. The precise positioning of the electron-withdrawing chloro group at the 2-position and the cyano group at the 4-position on the benzene ring confers unique electronic and steric properties that distinguish it from its regioisomers and simpler mono-substituted analogs, making it a valuable scaffold for constructing targeted compound libraries.

Substitution pattern 2-Chloro,4-cyano orientation for targeted sulfonamide library construction
Synthetic route Enables direct access to 2-mercapto-benzenesulfonamide series and specific sulfonyl chloride precursors
Research model Used as a regioisomeric reference in carbonic anhydrase and beta-3 adrenergic modulator research

Why 2-Chloro-4-cyanobenzenesulfonamide Cannot Be Replaced by a Generic Benzenesulfonamide Analog


Generic substitution with other chloro-cyanobenzenesulfonamide regioisomers or mono-substituted analogs is not feasible due to the critical role of the specific 2-chloro,4-cyano substitution pattern. Literature demonstrates that the 2-chloro substituent on the benzenesulfonamide ring acts as an orienting group, profoundly affecting the compound's affinity and selectivity for the zinc ion in the active site of carbonic anhydrase (CA) isoforms [1]. Replacing this with a 3-chloro or 4-chloro analog, or removing the 4-cyano group, fundamentally alters the electronic distribution, steric configuration, and hydrogen-bonding capabilities, resulting in a different product with non-equivalent inhibitory profiles and distinct chemical reactivity for downstream derivatization [2]. Therefore, for research aiming to replicate specific synthetic pathways or target-specific biological interactions, the precise regioisomer is non-interchangeable.

Target
2-Chloro-4-cyanobenzenesulfonamide
Orienting 2-chloro group directs CA active-site binding; para-cyano modulates electronic landscape.
Alternative
3-Chloro or 4-chloro regioisomers
Shifted halogen position may alter zinc coordination geometry and isoform selectivity profile.
Alternative
Des-chloro analog (4-cyanobenzenesulfonamide)
Loss of 2-chloro eliminates mercapto-substitution pathway, blocking access to key intermediate for patented beta-3 modulators.

Quantitative Differentiation of 2-Chloro-4-cyanobenzenesulfonamide (CAS 34263-52-0) vs. Analogs


Regioisomeric Differentiation for Carbonic Anhydrase (CA) Binding Affinity and Selectivity

The 2-chloro orientation on the benzenesulfonamide 'ring' scaffold is documented to act as a key structural determinant, orienting the molecule within the active site to achieve high-affinity and selective inhibition of specific human carbonic anhydrase (CA) isoforms [1]. In contrast, research on a series of 2-mercapto-substituted-benzenesulfonamides, which are directly synthesized from 2-chloro-substituted benzenesulfonamides like 2-Chloro-4-cyanobenzenesulfonamide, shows that this specific starting scaffold leads to final compounds exhibiting differentiated inhibitory constants against tumor-associated isoforms hCA IX and XII. These final derivatives demonstrated inhibition constants (KIs) in the range of 160–1950 nM for hCA IX and 1.2–413 nM for hCA XII [2]. This inhibitory profile is contingent on the 2-chloro starting material, which allows for the critical mercapto substitution, a pathway not directly accessible or yielding different activity profiles from regioisomeric starting materials.

CA Isoform Selectivity
Class-level inference
hCA IX KI: 160–1950 nM
hCA XII KI: 1.2–413 nM
Derived 2-mercapto-benzenesulfonamides
Supports regioisomer-dependent CA targeting context
Activity range from Saczewski et al. 2006; 2-chloro scaffold required
Carbonic Anhydrase Inhibitors Regioisomeric Selectivity Medicinal Chemistry

Predicted Lipophilicity (LogP) and Drug-Likeness Comparison with Dechlorinated Analog

The presence of the 2-chloro substituent significantly modulates the lipophilicity of the scaffold. The predicted partition coefficient (ACD/LogP) for 2-Chloro-4-cyanobenzenesulfonamide is 0.68 . This contrasts with the dechlorinated analog, 4-cyanobenzenesulfonamide (CAS 3119-02-6), which has a reported LogP of approximately 1.99 [1]. The lower LogP of the target compound indicates reduced lipophilicity due to the electron-withdrawing chloro group, which can affect membrane permeability, solubility, and off-target binding, making it a more polar building block compared to its non-chlorinated counterpart.

Lipophilicity (LogP)
Cross-study comparable
0.68
4-Cyanobenzenesulfonamide: ~1.99
More hydrophilic core for ADME tuning context
Predicted values; experimental validation may be needed
Physicochemical Properties Drug Design ADME Prediction

Specificity as a Key Synthetic Intermediate for Beta-3 Adrenergic Receptor Modulators

2-Chloro-4-cyanobenzenesulfonamide is the designated precursor for the synthesis of 2-Chloro-4-cyanobenzenesulfonyl chloride (CAS 254749-11-6), a crucial electrophilic reagent . This specific sulfonyl chloride is explicitly used in the preparation of Hydroxysulfonyloxaazaspirodecanylaminopropoxybenzenesulfonamide derivatives, which are patented as beta-3 Adrenergic receptor modulators (WO-2021102314-A1) . No regioisomeric form (e.g., 4-chloro-2-cyano or 5-chloro-2-cyanobenzenesulfonamide) can serve as a direct replacement for generating this exact sulfonyl chloride intermediate and the resulting patent-protected structures.

Patent Route Specificity
Direct head-to-head
Unique precursor to
CAS 254749-11-6
WO-2021102314-A1 required reagent
Ensures patent synthetic route compatibility
Regioisomers cannot yield the same sulfonyl chloride
Organic Synthesis Patent Intermediates Adrenergic Receptor Modulators

Differential Predicted Polar Surface Area (PSA) Compared to Non-Cyano and Non-Chloro Analogs

The computed topological polar surface area (TPSA) for 2-Chloro-4-cyanobenzenesulfonamide is 92 Ų . This is higher than the TPSA of 2-chlorobenzenesulfonamide (approx. 68.5 Ų) due to the additional polar cyano group, but lower than the TPSA of 4-cyanobenzenesulfonamide (approx. 92.3 Ų) where the cyano group is para to the sulfonamide. For the target compound, the combined electron-withdrawing effects of the ortho-chloro and para-cyano groups create a unique TPSA value that influences the compound's ability to cross biological membranes while maintaining sufficient polarity for target binding.

Polar Surface Area
Cross-study comparable
92 Ų
2-Chlorobenzenesulfonamide: ~68.5 Ų
Provides balanced polarity distinct from mono-substituted analogs
Predicted; influences membrane permeability profiling
Computational Chemistry Drug Design Molecular Descriptors

Validated Application Scenarios for 2-Chloro-4-cyanobenzenesulfonamide (CAS 34263-52-0)


Synthesis of 2-Chloro-4-cyanobenzenesulfonyl Chloride for Beta-3 Agonist Patents

The primary industrial application of this compound is as a key starting material for the production of 2-Chloro-4-cyanobenzenesulfonyl chloride . This derived sulfonyl chloride is a critical intermediate in patented synthetic routes for beta-3 adrenergic receptor modulators (as referenced in WO-2021102314-A1) [1]. Research groups focused on metabolic or cardiovascular therapies should procure this specific regioisomer to ensure synthetic route feasibility and patent compliance.

Precursor for Tumor-Associated Carbonic Anhydrase (CA IX/XII) Inhibitor Libraries

Researchers developing selective inhibitors for the tumor-associated carbonic anhydrase isoforms IX and XII should utilize this compound. It serves as the foundational building block in the established two-step synthesis of 2-mercapto-substituted-benzenesulfonamides, a compound class that has demonstrated selective inhibitory activity against these isoforms . Using a 3-chloro or 4-chloro regioisomer will fail to produce the intended 2-mercapto scaffold and its associated selectivity profile [1].

SAR Exploration of Regioisomeric Halogenation Effects on CA Binding

Medicinal chemistry teams investigating the structure-activity relationship (SAR) of halogenated benzenesulfonamides against various carbonic anhydrase isoforms should include this compound as the definitive 2-chloro,4-cyano reference standard. Its specific substitution pattern allows for direct comparison with its 4-chloro-2-cyano and 5-chloro-2-cyano counterparts to isolate the effect of halogen position on binding kinetics and selectivity, a strategy supported by recent publications on 'ring with two tails' CA inhibitors .

Building Block for ADME-Optimized Lead Compounds

In early-stage drug discovery, this compound is the building block of choice when a moderately lipophilic (predicted LogP 0.68) and moderately polar (TPSA 92 Ų) [1] benzenesulfonamide core is required. It provides a unique balance of properties compared to its more lipophilic non-chlorinated analog 4-cyanobenzenesulfonamide (LogP ~1.99), making it a valuable choice for hit-to-lead optimization where reducing lipophilicity can improve metabolic stability and solubility.

Application
Selection Property
Validation Focus
Beta-3 adrenergic modulator synthesis
Regiospecific sulfonyl chloride precursor
Patent-route compatibility (WO-2021102314-A1)
CA IX/XII inhibitor library construction
2-Mercapto-benzenesulfonamide scaffold access
CA isoform selectivity profiling
SAR of halogenated benzenesulfonamides
Defined 2-chloro,4-cyano reference standard
Regioisomeric binding kinetics comparison
Hit-to-lead ADME optimization
Modulated lipophilicity and polarity profile
Metabolic stability and solubility tuning
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